

Netivudine: A Technical Whitepaper on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Netivudine, a synthetic pyrimidine nucleoside analogue, has demonstrated potent antiviral activity, primarily against the Varicella-Zoster Virus (VZV). This technical guide provides an indepth analysis of its chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a therapeutic agent.

Chemical Structure and Identification

Netivudine, chemically known as 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione, is a structural analogue of the natural nucleoside uridine. [1] The key structural feature is the presence of a propynyl group at the C5 position of the pyrimidine ring, which is crucial for its antiviral activity.



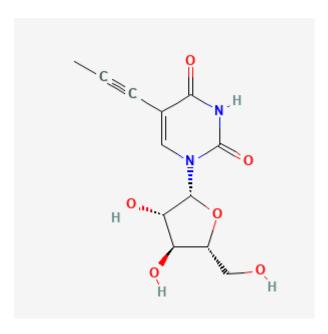


Table 1: Chemical Identifiers for Netivudine

Identifier	Value	
IUPAC Name	1-[(2R,3S,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-5-prop-1- ynylpyrimidine-2,4-dione	
Molecular Formula	C12H14N2O6	
Molecular Weight	282.25 g/mol	
CAS Number	84558-93-0	
Canonical SMILES	CC#CC1=CN(C(=O)NC1=O)[C@H]2INVALID- LINKCO)O">C@@HO	
InChI	InChI=1S/C12H14N2O6/c1-2-3-6-4- 14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20- 11/h4,7-9,11,15-17H,5H2,1H3, (H,13,18,19)/t7-,8-,9+,11-/m1/s1	
InChlKey	QLOCVMVCRJOTTM-SDNRWEOFSA-N	

Physicochemical Properties



The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some of **Netivudine**'s properties are not readily available in the public domain, predicted values and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties of Netivudine

Property	Value	Source
Melting Point (°C)	Not available. For the related compound Zidovudine, the melting point ranges from 118.70 to 122.87°C.[2]	-
Boiling Point (°C)	Not available.	-
Aqueous Solubility	Not available. Generally determined experimentally via kinetic or thermodynamic methods.[3][4]	-
pKa (strongest acidic)	9.44 (Predicted)	DrugBank
pKa (strongest basic)	-3 (Predicted)	DrugBank
XLogP3	-1.2	PubChem[1]
Polar Surface Area	119 Ų	PubChem[1]
Rotatable Bond Count	3	DrugBank
Hydrogen Bond Donors	4	DrugBank
Hydrogen Bond Acceptors	6	DrugBank

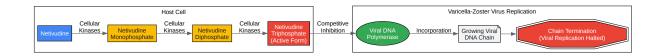
Mechanism of Action

Netivudine exerts its antiviral effect by inhibiting the replication of Varicella-Zoster Virus.[5] As a nucleoside analogue, its mechanism of action is dependent on intracellular phosphorylation to its active triphosphate form. This process is a common mechanism for many antiviral nucleoside analogues.[6][7]



The proposed mechanism involves a multi-step process:

- Cellular Uptake: Netivudine enters the host cell.
- Phosphorylation: Cellular kinases, likely including thymidine kinase, sequentially phosphorylate **Netivudine** to its monophosphate (NMP), diphosphate (NDP), and finally to the active triphosphate (NTP) form.[8][9]
- Inhibition of Viral DNA Polymerase: Netivudine triphosphate acts as a competitive inhibitor
 of the viral DNA polymerase. It mimics the natural substrate, deoxyuridine triphosphate
 (dUTP), and is incorporated into the growing viral DNA chain.[10]
- Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the
 arabinofuranosyl sugar moiety of **Netivudine** prevents the formation of the next
 phosphodiester bond, leading to the termination of DNA chain elongation and thus halting
 viral replication.[9]



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Figure 1: Proposed mechanism of action for **Netivudine**.

Metabolism and Pharmacokinetics

The primary metabolite of **Netivudine** is 5-(1-propynyl)uracil (5-PU). Pharmacokinetic studies have been conducted to understand the absorption, distribution, and elimination of **Netivudine** and its main metabolite.

Table 3: Pharmacokinetic Parameters of **Netivudine**

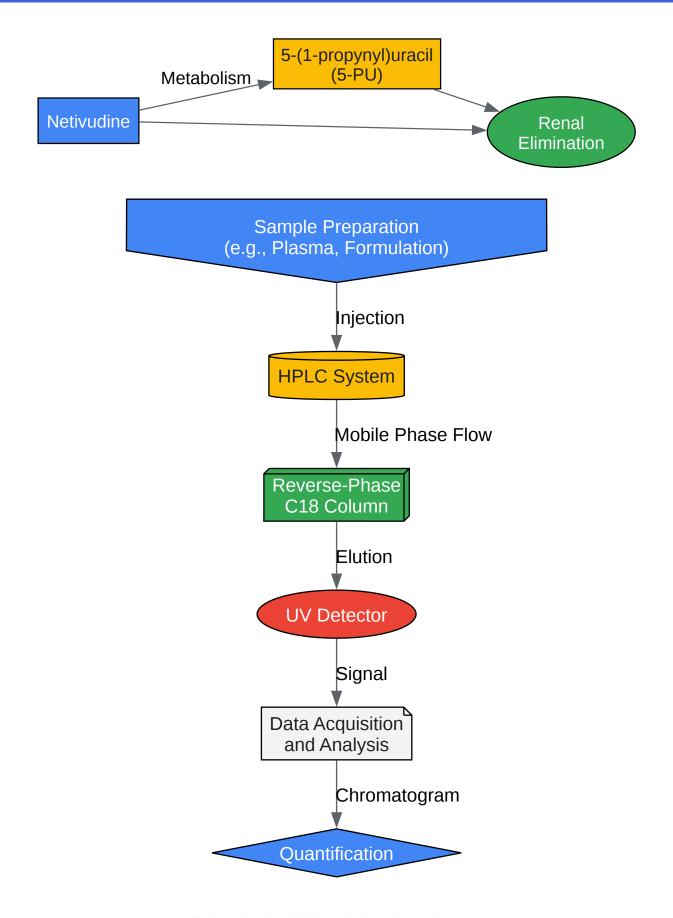


Parameter	Healthy Volunteers	Renal Impairment Patients
Elimination Half-life (t½)	~15 hours	~60 hours
Plasma Clearance	Significantly higher	Significantly lower
Area Under the Curve (AUC)	-	3-4 times higher
Volume of Distribution (Vd)	~1.24 L/kg	Not significantly different

Data compiled from a study involving a single oral 200 mg dose.

The metabolism of **Netivudine** to 5-PU is a key step in its clearance. The significantly longer half-life and increased AUC in patients with renal impairment suggest that the kidneys play a major role in the elimination of both **Netivudine** and its metabolite.





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